Evidence #1: Reduced Lipophilicity Compared to Unsubstituted Methyl 3,5-dinitrobenzoate
Methyl 2-methoxy-3,5-dinitrobenzoate demonstrates a measurable decrease in lipophilicity compared to its unsubstituted analog, methyl 3,5-dinitrobenzoate. The computed XLogP3 value for the target compound is 1.4 [1], which is 0.4 units lower than the 1.8 value for the comparator methyl 3,5-dinitrobenzoate [2]. This difference indicates a greater affinity for aqueous environments and may influence its behavior in liquid-liquid extractions, chromatographic separations, and its ability to cross biological membranes.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Methyl 3,5-dinitrobenzoate, XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For procurement, this quantifiable difference in lipophilicity confirms that the two compounds are not interchangeable in formulations or synthetic protocols where partitioning behavior is critical, and it may affect purification strategies.
- [1] PubChem. (2024). Methyl 2-methoxy-3,5-dinitrobenzoate (CID 13635208). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Methyl 3,5-dinitrobenzoate (CID 222067). National Center for Biotechnology Information. View Source
